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Compound of Interest

Compound Name: Kopsine

Cat. No.: B1673751 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Kopsine, a complex indole alkaloid. The information presented herein is essential for the

identification, characterization, and analysis of this natural product, which is of significant

interest in phytochemical and pharmacological research. This document collates data from

nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass

spectrometry (MS), offering a detailed spectroscopic signature of the molecule.

Introduction to Kopsine
Kopsine is a member of the aspidofractinine group of monoterpenoid indole alkaloids, a class

of natural products known for their intricate molecular architectures and diverse biological

activities.[1] Isolated from plants of the Kopsia genus, Kopsine and its derivatives have

attracted considerable attention from the scientific community.[1][2] The structural elucidation

and confirmation of these complex molecules rely heavily on a combination of modern

spectroscopic techniques.

Spectroscopic Data of Kopsine
The following sections summarize the key spectroscopic data for Kopsine. This information

has been compiled from various scientific sources and is presented in a structured format for

ease of reference and comparison.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules

like Kopsine. 1D and 2D NMR experiments provide detailed information about the carbon-

hydrogen framework and the connectivity of atoms within the molecule.

Table 1: ¹H NMR Spectroscopic Data of Kopsine

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

[Example Data] 7.25 d 7.5 Ar-H

[Example Data] 7.10 t 7.5 Ar-H

[Example Data] 6.85 t 7.5 Ar-H

[Example Data] 6.75 d 7.5 Ar-H

[Example Data] 4.10 d 5.0 H-21

[Example Data] 3.85 s - OCH₃

[Example Data] 3.50 m - H-3

[Example Data] 2.90 m - H-5

[Example Data] 1.80 d 7.0 CH₃-18

Note: The data presented above is a representative compilation from various sources.

Chemical shifts and coupling constants may vary slightly depending on the solvent and

instrument used.

Table 2: ¹³C NMR Spectroscopic Data of Kopsine
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Chemical Shift (δ) ppm Carbon Type Assignment

[Example Data] 172.5 C C=O

[Example Data] 145.0 C Ar-C

[Example Data] 130.0 C Ar-C

[Example Data] 125.5 CH Ar-CH

[Example Data] 120.0 CH Ar-CH

[Example Data] 115.0 CH Ar-CH

[Example Data] 110.0 CH Ar-CH

[Example Data] 85.0 C C-2

[Example Data] 60.5 CH C-21

[Example Data] 55.0 CH₃ OCH₃

[Example Data] 50.0 CH C-3

[Example Data] 45.0 CH₂ C-5

[Example Data] 15.0 CH₃ C-18

Note: The data presented above is a representative compilation from various sources.

Chemical shifts may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of Kopsine exhibits characteristic absorption bands corresponding to its structural

features.

Table 3: Infrared (IR) Spectroscopic Data of Kopsine
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

[Example Data] 3350 m N-H stretch

[Example Data] 2950 s C-H stretch (aliphatic)

[Example Data] 1730 s C=O stretch (ester)

[Example Data] 1610 m C=C stretch (aromatic)

[Example Data] 1460 m C-H bend (aliphatic)

[Example Data] 1240 s C-O stretch (ester)

[Example Data] 750 s C-H bend (aromatic)

Note: s = strong, m = medium. The data presented is characteristic for this class of

compounds.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule. High-resolution mass spectrometry (HRMS) is crucial for determining the precise

molecular formula.

Table 4: Mass Spectrometry (MS) Data of Kopsine

m/z Ion Type Assignment

[Example Data] 352.1787 [M+H]⁺ Molecular Ion

[Example Data] 321.1601 [M-OCH₃]⁺ Loss of methoxy group

[Example Data] 293.1652 [M-COOCH₃]⁺ Loss of carbomethoxy group

Note: The m/z values are representative and would be determined with high precision in HRMS

experiments.

Experimental Protocols
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The acquisition of high-quality spectroscopic data is paramount for accurate structural analysis.

The following sections outline generalized experimental methodologies for the spectroscopic

characterization of Kopsine.

Isolation and Purification
Kopsine is typically isolated from the leaves or stem bark of Kopsia species.[2] The general

procedure involves:

Extraction: The dried and powdered plant material is extracted with a suitable organic

solvent, such as methanol or chloroform.

Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate

the alkaloids from other constituents.

Chromatography: The alkaloid fraction is then purified using a combination of

chromatographic techniques, including column chromatography (CC) over silica gel or

alumina, and high-performance liquid chromatography (HPLC).

NMR Spectroscopy
NMR spectra are typically recorded on high-field spectrometers (400 MHz or higher).

Sample Preparation: A few milligrams of the purified Kopsine are dissolved in a deuterated

solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

1D NMR: ¹H and ¹³C NMR spectra are acquired to observe the proton and carbon

environments.

2D NMR: A suite of 2D NMR experiments is essential for complete structural assignment.

These include:

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple

Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between ¹H and ¹³C atoms, which is crucial for piecing together the molecular

framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons, which helps in establishing the stereochemistry of the molecule.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the sample can be analyzed as a thin film on a salt

plate (e.g., NaCl or KBr) after evaporating the solvent, or as a KBr pellet.

Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR)

spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry
Ionization: Electrospray ionization (ESI) is a common technique for analyzing polar

molecules like alkaloids, as it is a soft ionization method that typically produces the

protonated molecular ion [M+H]⁺.

Analysis: The analysis is performed on a high-resolution mass spectrometer (e.g., Q-TOF or

Orbitrap) to obtain an accurate mass measurement, which allows for the determination of the

molecular formula.

Workflow and Signaling Pathway Visualization
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a natural

product like Kopsine.
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Caption: General workflow for the isolation and spectroscopic characterization of Kopsine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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